molecular formula C21H16N2O4S B2472888 2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 895459-38-8

2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B2472888
CAS No.: 895459-38-8
M. Wt: 392.43
InChI Key: BQJCDYJMPPGBCU-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic chemical scaffold designed for research purposes, integrating a benzoxazole moiety and a benzenesulfonyl acetamide group. The benzoxazole pharmacophore is a privileged structure in medicinal chemistry, found in compounds investigated for a range of biological activities. Specifically, derivatives based on the 2-phenyl-benzoxazole acetamide structure have been identified as potent antagonists for the P2Y14 receptor, a target implicated in inflammatory diseases . Furthermore, the benzoxazole scaffold is present in various biologically active compounds and is a subject of interest in the development of new therapeutic agents . This particular molecule, by combining these structural features, is offered as a building block or intermediate for researchers exploring new chemical entities in areas such as inhibitor design and receptor antagonism. The precise mechanism of action and primary research applications for this specific compound are areas for ongoing investigation.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCDYJMPPGBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the benzenesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, while the benzenesulfonyl group can interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzoxazole vs. Benzothiazole Derivatives
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle). Demonstrated medical activities in crystallographic studies, suggesting applications in drug development .
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide ():
    • Retains benzoxazole core but substitutes the benzenesulfonyl group with a nitro group.
    • Nitro group enhances electron-deficient character, possibly affecting redox properties or receptor interactions .
Complex Heterocyclic Systems
  • 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide ():
    • Incorporates a triazole-thiazole hybrid structure.
    • Multiple sulfur atoms and a hydroxypropyl group may enhance solubility and metal coordination capabilities .

Substituent Effects on Acetamide Nitrogen

Compound Name Substituent on Acetamide Nitrogen Key Properties
Target Compound 3-(1,3-Benzoxazol-2-yl)phenyl Rigid aromatic system with benzoxazole, favoring π-π interactions.
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () 6-Trifluoromethylbenzothiazole Trifluoromethyl group improves metabolic stability and electronegativity. Low synthetic yield (19%) suggests synthetic challenges .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 2,6-Dichlorophenyl and thiazole Dichloro substitution enhances steric bulk; crystal packing shows hydrogen-bonded chains for stability .
N-[3-(2-Benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]acetamide () Isopropyl and methylphenoxy groups Increased lipophilicity and steric hindrance, likely improving bioavailability .

Functional Group Variations

  • Benzenesulfonyl vs. Sulfonyl-Quinolinone Hybrid (): 2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide combines benzenesulfonyl with a quinolinone core. The sulfonyl group may act as a hydrogen-bond acceptor, while the quinolinone moiety introduces planar rigidity for DNA intercalation or kinase inhibition .

Biological Activity

2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound notable for its potential biological activities. The compound features a benzoxazole moiety, which has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • A benzoxazole ring , known for its role in biological activity.
  • A benzenesulfonamide group , which enhances solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. A study screening various N-substituted phenyl derivatives reported that certain benzoxazole derivatives were effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound TypeActivity AgainstEffectiveness
Benzoxazole DerivativesS. aureusHigh
MRSAModerate
E. coliLow
Candida albicansModerate

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted in several studies. For instance, derivatives of benzoxazole have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. In one study, compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Activity of Benzoxazole Derivatives

CompoundIC50 (μM)Comparison to Celecoxib (IC50 = 0.05 μM)
Compound A0.024More effective
Compound B0.019More effective

Anticancer Activity

The anticancer properties of benzoxazole derivatives are also noteworthy. The mechanism often involves the intercalation with DNA, disrupting replication and transcription processes . Some studies have indicated that specific derivatives can induce apoptosis in cancer cells through various pathways.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets involved in critical biological processes:

  • DNA Intercalation : The benzoxazole moiety allows the compound to intercalate within DNA strands, potentially inhibiting replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as COX, affecting inflammatory responses.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of N-substituted phenyl derivatives showed varying degrees of effectiveness against different bacterial strains, highlighting the influence of structural modifications on activity .
  • Analgesic Effects : Compounds derived from oxazolones were tested for analgesic activity using animal models, revealing significant pain relief comparable to established analgesics .

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